4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes a nitro group, a methylpiperazine moiety, and an oxime functional group. Its unique properties make it a valuable substance in research and industrial applications.
Mechanism of Action
Target of Action
Related compounds with a 4-methylpiperazin-1-yl group have been shown to interact with targets such as candidapepsin-2 in yeast and cathepsin l2 in humans .
Mode of Action
It is likely that the compound interacts with its targets through the 4-methylpiperazin-1-yl group, which is a common structural motif in many bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the nitration of 4-(4-methylpiperazino)benzaldehyde to introduce the nitro group at the 3-position. Subsequently, the oxime group is introduced through a reaction with hydroxylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methylpiperazine moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized products.
Reduction: Amines and related compounds.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile tool in synthetic chemistry.
Biology: In biological research, 4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its interaction with biological molecules can provide insights into cellular processes.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may be exploited to create new drugs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Comparison with Similar Compounds
4-(4-Methylpiperazino)aniline: This compound lacks the nitro and oxime groups, making it less reactive in certain chemical reactions.
3-Nitrobenzaldehyde: This compound has the nitro group but lacks the methylpiperazine and oxime functionalities.
4-Methylpiperazine: This compound is structurally simpler and does not contain the nitro or aldehyde groups.
This comprehensive overview highlights the significance of 4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime in various scientific and industrial fields. Its versatile properties and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(E)-N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARALIBROBXNDE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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